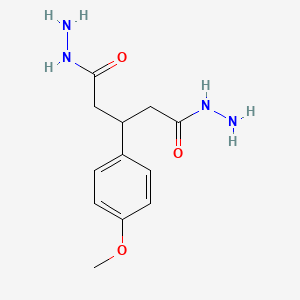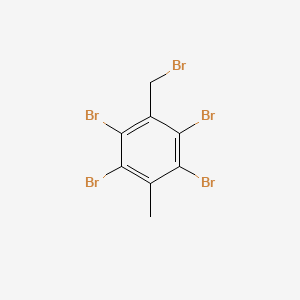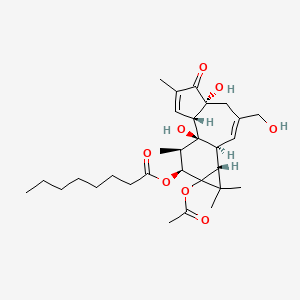
Octanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))- is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl groups, ester functionalities, and a cyclopropa benzazulene core
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of the cyclopropa benzazulene core and the subsequent functionalization with hydroxyl and ester groups. The synthetic route typically starts with the cyclization of a suitable precursor to form the cyclopropa benzazulene core.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential as a drug candidate due to its multiple functional groups and potential biological activity.
Wirkmechanismus
The mechanism of action of this compound is not well-understood, but it likely involves interactions with various molecular targets and pathways. The hydroxyl and ester groups may interact with enzymes and other proteins, potentially inhibiting or modulating their activity. The cyclopropa benzazulene core may also play a role in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds, such as:
- 9a-Acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E,6E,8E)-2,4,6,8-tetradecatetraenoate
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-9a-(isobutyryloxy)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-methylbutanoate
These compounds share similar structural features, such as the cyclopropa benzazulene core and multiple hydroxyl and ester groups the specific functional groups and their positions differ, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
72416-83-2 |
|---|---|
Molekularformel |
C30H44O8 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
[(1S,2S,6R,10S,11R,14S,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] octanoate |
InChI |
InChI=1S/C30H44O8/c1-7-8-9-10-11-12-23(33)37-26-18(3)29(36)21(24-27(5,6)30(24,26)38-19(4)32)14-20(16-31)15-28(35)22(29)13-17(2)25(28)34/h13-14,18,21-22,24,26,31,35-36H,7-12,15-16H2,1-6H3/t18-,21+,22-,24-,26+,28-,29-,30?/m1/s1 |
InChI-Schlüssel |
SGGSFXYVDVXEDS-WNMSSRAZSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4C1(C4(C)C)OC(=O)C)O)C |
Kanonische SMILES |
CCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


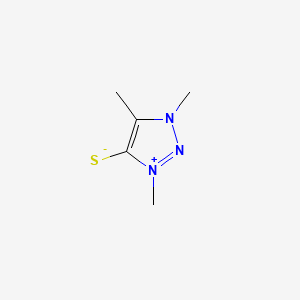
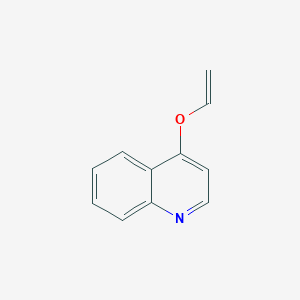
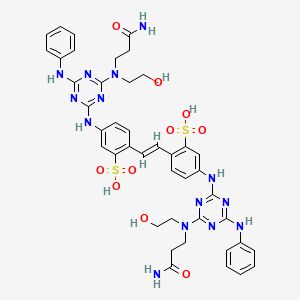
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


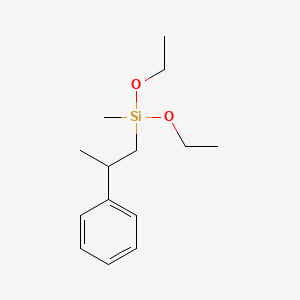
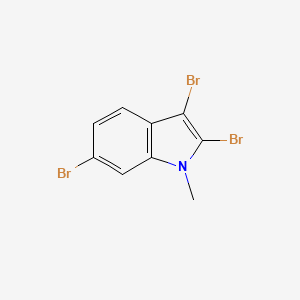
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

